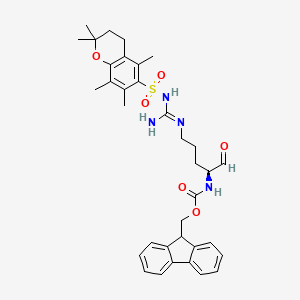

Fmoc-Arg(Pmc)(Pmc)-al

Description

Contextualization within Non-Standard Amino Acid Derivatives and Protected Building Blocks

In the realm of peptide science, the 20 proteinogenic amino acids are often just the starting point. The synthesis of peptides with novel functions, enhanced stability, or specific targeting capabilities frequently requires the incorporation of non-standard amino acid derivatives. These derivatives can include modifications to the side chain, the peptide backbone, or the terminal ends of the amino acid. Fmoc-Arg(Pmc)(Pmc)-al is a prime example of such a non-standard building block, distinguished by two key modifications: bis-protection of the arginine side chain and a C-terminal aldehyde.

The use of protected amino acids is fundamental to controlling the sequence and purity of a synthetically produced peptide. a2bchem.com While standard building blocks typically involve a single protecting group for reactive side chains, such as in Fmoc-Arg(Pmc)-OH, more complex strategies employ multiple or unconventional protecting groups to achieve specific chemical outcomes. a2bchem.compeptide.com The concept of bis-protection on the arginine side chain, for instance, has been explored using two tert-butoxycarbonyl (Boc) groups, as seen in Fmoc-Arg(Boc)₂-OH . nih.govchempep.commdpi.com This strategy is often employed to completely neutralize the charge of the highly basic guanidinium (B1211019) group, thereby increasing the lipophilicity of the amino acid derivative. mdpi.com The application of two Pmc groups in This compound would theoretically serve a similar purpose, providing exceptional shielding of the guanidinium moiety.

Furthermore, the conversion of the C-terminal carboxyl group to an aldehyde transforms the amino acid from a simple building block into a reactive handle. This places This compound in the category of functionalized precursors designed for specific applications like enzyme inhibition or biomolecular ligation. researchgate.net

Significance of the Fmoc Protection Strategy in Synthetic Methodology

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). researchgate.net Its widespread adoption is due to the mild, base-labile conditions required for its removal, which contrasts with the harsher acidic conditions needed for the older tert-butoxycarbonyl (Boc) strategy. This mildness makes Fmoc chemistry highly compatible with a wide array of sensitive or modified amino acids, including those with post-translational modifications like glycosylation or phosphorylation. researchgate.net

The Fmoc protection scheme is considered an "orthogonal" strategy, meaning the Nα-Fmoc group can be removed without affecting the acid-labile protecting groups typically used for amino acid side chains (like Pmc or tBu) or the linker attaching the peptide to the solid support. researchgate.net The process involves a repeating cycle:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netub.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

Washing: Excess reagents are washed away before the cycle begins again.

This iterative process allows for the controlled, stepwise assembly of a peptide sequence. google.com The high purity of commercially available Fmoc-amino acid derivatives has been a significant factor in the success of this methodology for producing high-quality peptides for research and therapeutic development. researchgate.net

Role of Arginine Side-Chain Protection (Pmc) in Peptide Synthesis Fidelity

The side chain of arginine contains a guanidinium group, which is strongly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. researchgate.net Over the years, several sulfonyl-based protecting groups have been developed for this purpose, with the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group being a popular choice in Fmoc-based synthesis. a2bchem.compeptide.comsigmaaldrich.com

Introduced by Ramage and coworkers, the Pmc group offered a significant advantage over earlier protecting groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) because it could be cleaved under more moderate acidic conditions, typically using trifluoroacetic acid (TFA), which is the same condition used for the final cleavage of the peptide from the resin. a2bchem.comgoogle.com This simplified the deprotection process and improved peptide yields. a2bchem.com

The Pmc group is known to be slightly more acid-stable than the related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is now more commonly used due to its faster cleavage kinetics. peptide.comub.edu However, the choice between Pmc and Pbf can depend on the specific peptide sequence, as Pmc can sometimes be preferred to minimize certain side reactions.

The presence of two Pmc groups, as in This compound , is an unusual and highly specialized case. While standard protection involves a single sulfonyl group, a bis-protected guanidinium moiety would offer exceptionally thorough masking of its basicity and nucleophilicity. This could be theoretically advantageous in several scenarios:

Preventing any residual reactivity of the guanidinium group during complex coupling steps.

Minimizing side reactions such as δ-lactam formation, which can be a problem during the activation of arginine. nih.govmdpi.com

Increasing the solubility of the building block in organic solvents used during synthesis.

| Protecting Group | Abbreviation | Relative Acid Lability | Key Features |

|---|---|---|---|

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | Moderate | Cleaved by TFA; slightly more stable than Pbf. peptide.comgoogle.com |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | High | More acid-labile than Pmc, allowing for faster cleavage. peptide.comnih.gov Currently the most common choice. nih.gov |

| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Low | Requires prolonged treatment with strong acid for removal. mdpi.com |

| Di-tert-butoxycarbonyl | (Boc)₂ | High | Bis-protection strategy to neutralize guanidinium charge; prone to δ-lactam formation. nih.govmdpi.com |

Overview of Aldehyde Functionality in Biomolecular Probes and Inhibitors

The C-terminal aldehyde is a reactive "warhead" that transforms a peptide from a simple structural unit into a functional molecule capable of interacting covalently with biological targets. peptide.com Peptide aldehydes are a well-established class of reversible inhibitors for serine and cysteine proteases. thieme-connect.com The electrophilic aldehyde group readily reacts with the nucleophilic hydroxyl (in serine) or sulfhydryl (in cysteine) group in the enzyme's active site to form a stable, yet reversible, hemiacetal or thiohemiacetal adduct. thieme-connect.com This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. researchgate.net

Because of this mechanism, peptide aldehydes have been instrumental as:

Enzyme Inhibitors: They have been designed to target a wide range of proteases, including caspases, calpains, and viral proteases like the SARS-CoV main protease. nih.govchempep.comthieme-connect.com

Biochemical Probes: Their ability to covalently label the active site of an enzyme makes them useful tools for studying enzyme function and specificity.

Ligation Chemistry: The aldehyde group can participate in chemoselective ligation reactions, such as oxime formation with hydroxylamine-containing molecules, to construct larger, more complex biomolecules. sigmaaldrich.com

The synthesis of a peptide aldehyde like This compound typically involves the reduction of the corresponding protected amino acid's carboxylic acid to a primary alcohol, followed by a mild oxidation step (e.g., using Swern or Dess-Martin conditions) to yield the final aldehyde. researchgate.net

Theoretical Frameworks for Designing Complex Protected Amino Acid Precursors

The design and synthesis of a highly complex precursor like This compound is guided by established principles of synthetic organic chemistry and orthogonal protection strategies. The theoretical framework for its creation would involve a multi-step process carefully planned to ensure that each chemical transformation does not interfere with the various protecting groups.

A plausible synthetic strategy would include:

Synthesis of the Bis-Protected Arginine Core: This would be the most challenging step. It could potentially start from Fmoc-protected ornithine, followed by a guanidinylation reaction using a reagent that introduces the bis-Pmc protected guanidinium group. Alternatively, direct bis-protection of Fmoc-arginine could be attempted, though this would require overcoming the steric hindrance of the first Pmc group to introduce the second. The synthesis of other bis-alkoxycarbonyl arginine derivatives has been reported and could serve as a model. mdpi.com

Reduction to the Amino Alcohol: The C-terminal carboxylic acid of the fully protected Fmoc-Arg(Pmc)₂-OH would be selectively reduced to a primary alcohol. This is a common transformation in the preparation of peptide aldehydes, often achieved using reagents like borane (B79455) complexes. acs.org

Oxidation to the Aldehyde: The resulting protected amino alcohol would then be carefully oxidized to the aldehyde. This step must be performed under mild conditions (e.g., Swern oxidation) to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent chiral center. researchgate.net

Throughout this process, the integrity of the base-labile Fmoc group and the acid-labile Pmc groups must be maintained. The final product, This compound , would be a testament to the power of modern synthetic chemistry to create precisely tailored molecular tools for advanced biochemical and pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H42N4O6S |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C35H42N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,19,24,30H,10-11,16-18,20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1 |

InChI Key |

JMUZPGJRPSLSEK-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Mechanistic Investigations of Protecting Group Behavior in Complex Arginine Derivatives

Chemical Lability and Selective Cleavage of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is paramount in modern solid-phase peptide synthesis (SPPS) due to its characteristic lability to basic conditions, providing an orthogonal strategy to the acid-labile side-chain protecting groups. nih.gov The cleavage of the Fmoc group is a necessary step for chain elongation and is typically achieved with a solution of a secondary amine, most commonly 20-40% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acsgcipr.org

The deprotection proceeds via a base-catalyzed β-elimination mechanism (E1cB). A piperidine molecule abstracts the acidic proton on the C9 carbon of the fluorenyl moiety. This creates a stabilized carbanion, which rapidly collapses, breaking the C-O bond of the carbamate (B1207046) and liberating the free N-terminal amine of the peptide. This process also generates the byproduct dibenzofulvene (DBF). nih.gov The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to a stable and irreversible side product that terminates the peptide chain. The excess piperidine in the deprotection solution serves a dual purpose, acting not only as the base catalyst but also as a scavenger for the DBF byproduct, forming a stable adduct and preventing its reaction with the peptide. peptide.com In some cases, particularly with aggregation-prone sequences, incomplete Fmoc removal can occur, necessitating changes to the protocol such as extending reaction times or adding stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.compeptide.com

De-protection Strategies for the Pmc Group in Aldehyde-Containing Constructs

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a sulfonyl-type protecting group for the guanidino function of arginine. It was developed to be more acid-labile than its predecessors, such as Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), simplifying the final deprotection step in Fmoc-based synthesis. nih.govmdpi.com However, its removal still requires strong acid, which must be carefully managed in the presence of an acid-sensitive aldehyde.

The cleavage of the Pmc group is accomplished with strong acid, most commonly trifluoroacetic acid (TFA), during the final global deprotection step, which simultaneously cleaves the peptide from the resin support. The mechanism involves the protonation of the sulfonyl group, which facilitates the cleavage of the S-N bond of the protected guanidinium (B1211019) group. This generates a reactive pentamethylchromanyl cation. The efficiency and kinetics of this removal are dependent on the TFA concentration, reaction time, temperature, and the composition of the scavenger cocktail. For peptides with multiple arginine residues, extended cleavage times (e.g., several hours) may be required to ensure complete deprotection. nih.govgoogle.com Incomplete removal results in a difficult-to-separate protected peptide impurity.

Table 1: Representative Acidolytic Cleavage Cocktails and Conditions

| Cleavage Cocktail Composition (v/v) | Typical Time | Target Functionalities & Comments |

|---|---|---|

| TFA / H₂O / Triisopropylsilane (B1312306) (TIS) (95:2.5:2.5) | 1.5 - 3 h | A general-purpose cocktail suitable for many peptides, especially those containing Arg(Pmc/Pbf) and Trp(Boc). sigmaaldrich.com |

| TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | 2 - 4 h | "Reagent K"; a more robust cocktail for complex peptides, particularly those with unprotected Cys or Met. sigmaaldrich.com |

Table data is synthesized from common laboratory practices and literature sources for illustrative purposes.

A major challenge during the acidolytic removal of the Pmc group is the generation of the highly reactive pentamethylchromanyl cation. researchgate.net This electrophile can attack nucleophilic side chains present in the peptide sequence. The indole (B1671886) ring of tryptophan is particularly susceptible to this alkylation, leading to a significant side product that is often difficult to remove during purification. peptide.compeptide.comiris-biotech.de Methionine and tyrosine residues are also at risk of modification. researchgate.net

To prevent these side reactions, nucleophilic scavenger molecules are added to the cleavage cocktail. These scavengers act as traps for the reactive cations. Common scavengers include:

Triisopropylsilane (TIS): Reduces the carbocation. sigmaaldrich.com

Water: Acts as a competing nucleophile. sigmaaldrich.com

Thioanisole: A soft nucleophile that helps suppress alkylation. peptide.com

1,2-Ethanedithiol (EDT): Effective at scavenging various cations, but can lead to other side reactions with tryptophan if used for prolonged periods. sigmaaldrich.com

Phenol: Acts as a cation trap. sigmaaldrich.com

The choice of scavenger cocktail is critical for obtaining a high-purity product, especially for sequences containing both arginine and tryptophan. sigmaaldrich.com

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced as an improvement over Pmc. nih.gov The primary difference lies in its increased acid lability, which stems from the five-membered furan (B31954) ring compared to the six-membered chroman ring in Pmc. mdpi.comnih.gov This allows for Pbf removal under milder TFA conditions or in shorter timeframes, which is highly advantageous for sensitive constructs like peptide aldehydes that are prone to acid-catalyzed degradation. peptide.comresearchgate.net

While Pbf's faster cleavage is beneficial, it can also lead to a more rapid release of the corresponding Pbf cation, potentially increasing the risk of tryptophan alkylation if scavenging is not efficient. peptide.com However, studies have shown that in direct comparisons, the use of Arg(Pbf) often results in higher yields of the desired peptide compared to Arg(Pmc), particularly in tryptophan-containing sequences. peptide.compeptide.com For this reason, Pbf has largely become the standard for arginine protection in modern Fmoc SPPS. nih.govug.edu.pl

Table 2: Comparison of Pmc and Pbf Protecting Groups

| Feature | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

|---|---|---|

| Acid Lability | Less labile; requires stronger acid or longer cleavage times. nih.gov | More labile; cleaved more rapidly under standard TFA conditions. nih.govnih.gov |

| Cleavage Rate | Slower. nih.gov | ~5-10 times faster than Pmc. |

| Side Reactions | Significant risk of Tryptophan alkylation by the Pmc cation. peptide.comiris-biotech.de | Risk of Tryptophan alkylation still exists, but generally results in less side product than Pmc. peptide.compeptide.com |

| Suitability for Aldehydes | Less suitable due to requiring harsher/longer acid exposure. | More suitable due to milder/shorter cleavage times, minimizing aldehyde degradation. peptide.com |

Stability and Reactivity of the Aldehyde Functionality during Synthetic Operations

The C-terminal aldehyde is a valuable functional group, often used as a transition-state analogue inhibitor of proteases, but it is inherently unstable and reactive. formulationbio.comjpt.com Its presence poses several challenges throughout a peptide synthesis campaign.

Racemization: The α-proton of a C-terminal amino aldehyde is acidic and susceptible to abstraction under basic conditions, leading to epimerization. The repetitive use of piperidine for Fmoc deprotection is a primary cause for concern, potentially leading to a loss of stereochemical integrity at the C-terminus. peptide.comthieme-connect.de

Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acids upon exposure to air or other oxidants during workup and purification.

Instability to Cleavage Reagents: The strong acid (TFA) required for Pmc/Pbf removal and cleavage from the resin can cause degradation of the aldehyde. nih.gov

Synthetic Challenges: The aldehyde is typically generated in the final step by the reduction of a corresponding ester or thioester. This reduction must be carefully controlled to prevent over-reduction to the primary alcohol. sigmaaldrich.com

To circumvent these issues, synthetic strategies often involve generating the aldehyde at the very end of the process or using a protected form of the aldehyde, such as an acetal (B89532), which is stable to both acidic and basic conditions used during SPPS. nih.govresearchgate.net The acetal can then be deprotected under specific mild conditions to release the aldehyde post-synthesis. nih.gov

Development of Novel Protecting Group Strategies for Improved Synthetic Yields and Purity

The inherent difficulties in synthesizing complex molecules like peptide aldehydes have spurred the development of more advanced protecting group strategies. Research aims to enhance orthogonality, improve lability under specific conditions, and increase the stability of sensitive functionalities.

Highly Acid-Labile Arginine Groups: To minimize exposure of sensitive moieties like aldehydes to harsh acids, new protecting groups with even greater acid lability than Pbf have been developed. An example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which can be completely cleaved in 30 minutes with 50% TFA, conditions under which Pbf removal is minimal. nih.govresearchgate.netug.edu.pl

Orthogonal Strategies: The use of protecting groups that are cleaved under unique, non-overlapping conditions provides maximum synthetic flexibility. For instance, employing photolabile or enzyme-cleavable groups for specific residues would allow their selective removal without affecting any acid- or base-labile groups elsewhere in the peptide.

Aldehyde-Masking Strategies: More sophisticated methods for protecting the aldehyde itself during synthesis have been explored. One approach involves attaching a pre-formed amino acetal to a backbone amide linker (BAL) handle on the resin. The acetal masks the aldehyde throughout the synthesis and is conveniently deprotected to the free aldehyde during the final TFA cleavage step. researchgate.net Another strategy uses an oxazolidine (B1195125) linker, formed by condensing the aldehyde with a support-bound threonine residue, which is stable to synthesis conditions but can be cleaved with aqueous acid to release the peptide aldehyde. nih.gov

These ongoing innovations in protecting group and linker chemistry are crucial for improving the synthetic accessibility and purity of challenging targets like peptide aldehydes.

Applications of Fmoc Arg Pmc Pmc Al Derived Peptides in Biochemical and Enzymatic Research

Design and Synthesis of Peptide Aldehydes Incorporating Pmc-Protected Arginine for Biological Studies

The design of peptide aldehydes as tools for biological studies hinges on creating molecules that can effectively mimic the natural substrates of target enzymes. The C-terminal aldehyde group is a key feature, as it can form a covalent yet often reversible bond with nucleophilic residues, such as cysteine or serine, commonly found in the active sites of proteases. The peptide sequence itself is designed to confer specificity, guiding the aldehyde to the active site of the enzyme of interest. For enzymes that cleave after an arginine residue, incorporating an arginine aldehyde at the C-terminus of the peptide is a logical design strategy.

The synthesis of peptide aldehydes, particularly those containing arginine, presents unique challenges. The standard solid-phase peptide synthesis (SPPS) protocols are often adapted for this purpose. The synthesis typically involves the use of an N-terminally protected (e.g., with Fmoc) amino alcohol, which is then oxidized to the corresponding aldehyde in the final step. However, the synthesis of arginine aldehydes is complicated by the reactivity of the guanidino side chain. researcher.life

Protecting the guanidino group is therefore essential. The Pmc group is one of several sulfonyl-based protecting groups used for this purpose in Fmoc-based SPPS. nih.gov It is known to be labile to trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin. nih.gov However, research has indicated that the synthesis of arginine aldehydes can be problematic when using certain protecting groups. Specifically, it has been reported that with nitro-, tosyl-, or Pmc-protected arginine, satisfactory formation of the aldehyde is not achieved. researcher.life This is believed to be due to insufficient protection of the guanidino group, which may interfere with the aldehyde formation process. researcher.life More successful syntheses of arginine aldehydes have been achieved with more robust protection of the guanidino group, such as with di-Z protection. researcher.life

Despite these synthetic challenges, the design principle remains a powerful one, and various methods for the solid-phase synthesis of peptide aldehyde libraries have been developed to facilitate the discovery of potent enzyme inhibitors. nih.govresearchgate.net

Utilization in Enzyme Mechanism Studies

Peptides incorporating an arginine aldehyde are invaluable for probing the mechanisms of enzymes, especially proteases. Their ability to act as transition-state analogs allows for detailed investigations into enzyme active sites and catalytic processes.

Arginine aldehyde-containing peptides are designed to mimic the natural substrates of enzymes that recognize and cleave peptide bonds C-terminal to an arginine residue. Upon binding to the enzyme's active site, the peptide sequence directs the interaction, and the aldehyde group is positioned to interact with the catalytic machinery. This mimicry allows researchers to study the binding determinants of the enzyme and map the topology of its active site.

For instance, in the study of cysteine proteases, peptide aldehydes are widely used to characterize substrate specificity. acs.org The aldehyde group forms a thiohemiacetal with the active site cysteine, effectively trapping the enzyme in a state that resembles the tetrahedral intermediate of catalysis. acs.org By systematically varying the peptide sequence leading up to the arginine aldehyde, it is possible to probe the specificities of the different substrate-binding pockets (S-sites) of the protease.

The primary application of arginine aldehyde peptides in enzyme mechanism studies is as inhibitors. The aldehyde functionality is a "warhead" that reacts with a nucleophilic residue in the enzyme's active site, leading to inhibition.

For cysteine and serine proteases, the mechanism of inhibition typically involves the formation of a covalent hemithioacetal or hemiacetal, respectively. This adduct is a mimic of the tetrahedral transition state that is formed during peptide bond hydrolysis. researchgate.net While this covalent bond is often reversible, it can be stable enough to allow for detailed structural studies, such as X-ray crystallography, of the enzyme-inhibitor complex. acs.org These studies provide a snapshot of the enzyme in a near-catalytic conformation, revealing key interactions in the active site.

The potency of these inhibitors can be quantified by their inhibition constants (Ki or IC50 values). The table below presents examples of peptide aldehydes and their inhibitory activity against specific proteases.

| Peptide Aldehyde Inhibitor | Target Enzyme | Inhibition Constant (IC50) |

| Ac-ESTLQ-H | SARS-CoV Mpro | 7.5 µM |

| Ac-NSTSQ-H | SARS-CoV Mpro | 7.5 µM |

Data sourced from a study on the discovery of reversible SARS Coronavirus Main Protease inhibitors. nih.gov

In some cases, the interaction between the peptide aldehyde and the enzyme can be more complex. For example, studies with protein tyrosine phosphatases (PTPs) have shown that peptidyl aldehydes can form an enamine with an active site arginine residue, leading to reversible inhibition. acs.org This highlights the versatility of the aldehyde group as a reactive probe for studying different enzyme classes.

Development of Activity-Based Probes (ABPs) with Arginine Aldehyde Moieties

Activity-based probes (ABPs) are powerful tools for the functional characterization of enzymes in complex biological systems. An ABP typically consists of three components: a reactive group (the "warhead") that covalently binds to the active site of the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or a biotin) for detection and isolation of the labeled enzyme.

While there are numerous examples of ABPs targeting various enzyme classes, the development of ABPs specifically utilizing an arginine aldehyde as the warhead is an area of ongoing research. The principle behind such a probe would be to use the arginine aldehyde to target enzymes that bind arginine, with the aldehyde group forming a covalent bond with an active site nucleophile. The peptide backbone would serve as the recognition element, and a reporter tag could be attached to the N-terminus of the peptide.

Research into ABPs for arginine-modifying enzymes, such as protein arginine methyltransferases (PRMTs), provides a conceptual framework. For these enzymes, peptide-based inhibitors containing a chloroacetamidine warhead in place of the target arginine have been converted into ABPs by attaching a fluorescein (B123965) or biotin (B1667282) tag. nih.gov This demonstrates the feasibility of creating peptide-based ABPs for enzymes that recognize arginine.

Similarly, chemical methods are being developed to selectively modify arginine residues in proteins to generate glutamate-5-semialdehyde. nih.gov This process introduces a reactive aldehyde group into a protein, which can then be used for further functionalization, effectively creating a probe in situ. nih.govacs.org These approaches underscore the potential for using the reactivity of aldehydes in the design of novel ABPs. An ABP based on an arginine aldehyde would be a valuable tool for profiling the activity of arginine-specific proteases in health and disease.

Contributions to Structure-Activity Relationship (SAR) Studies of Arginine-Containing Peptides

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the optimization of enzyme inhibitors. By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify the key molecular features responsible for its potency and selectivity.

Peptides containing an arginine aldehyde are excellent candidates for SAR studies. The modular nature of peptides allows for the straightforward synthesis of analogs with variations in the peptide sequence, the stereochemistry of the amino acids, and modifications to the N- and C-termini.

A key focus of SAR studies on arginine-containing peptide aldehydes is to understand how changes in the peptide sequence affect binding to the target enzyme. For example, in the development of inhibitors for Factor Xa, a protease involved in blood coagulation, a series of arginine aldehyde inhibitors based on a (D)-Arg-Gly-Arg tripeptide sequence were synthesized and evaluated. researcher.life Such studies help to elucidate the optimal peptide sequence for potent and selective inhibition.

The table below illustrates how modifications to a peptide sequence can impact its inhibitory activity, a central concept in SAR studies.

| Peptide Modification | Rationale for Modification | Expected Impact on Activity |

| Amino Acid Substitution | To probe the specificity of the enzyme's S-sites. | Activity may increase or decrease depending on the preference of the S-site for the new amino acid. |

| N-terminal Capping | To increase stability against exopeptidases and modify solubility. | May increase potency by preventing degradation and improving bioavailability. |

| Modification of the Arginine Side Chain | To investigate the importance of the guanidino group for binding. | Likely to decrease activity, as the guanidino group is often a key recognition element. |

| Cyclization of the Peptide | To constrain the peptide's conformation and improve stability. | Can lead to a significant increase in potency and selectivity by pre-organizing the peptide for binding. |

Furthermore, SAR studies on arginine-rich cell-penetrating peptides have provided valuable insights into how to design peptides with improved cellular uptake, a critical factor for the development of intracellularly acting probes and drugs. nih.gov While not focused on arginine aldehydes specifically, these studies highlight the importance of systematic modification of arginine-containing peptides to optimize their biological properties. The knowledge gained from SAR studies on arginine aldehyde peptides can be used to design more potent and selective inhibitors, as well as to develop novel activity-based probes with improved targeting capabilities.

Analytical and Characterization Methodologies for Advanced Protected Amino Acid Derivatives

Spectroscopic Techniques for Probing Molecular Structure and Conformational Aspects

Spectroscopic methods are indispensable for the primary structural elucidation of Fmoc-Arg(Pmc)(Pmc)-al, confirming the presence of all constituent parts and providing insight into its molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose. Both ¹H and ¹³C NMR provide detailed structural information.

¹H NMR: The proton spectrum is expected to be complex but highly informative. Key diagnostic signals would include the aldehyde proton (-CHO), typically found in the downfield region around δ 9.5-10.0 ppm. The protons of the Fmoc group appear as a series of multiplets in the aromatic region (δ 7.3-7.9 ppm), along with characteristic signals for the fluorenyl CH and CH₂ groups (around δ 4.2-4.5 ppm). google.com The two Pmc groups contribute multiple singlets in the aliphatic region (δ 1.2-2.6 ppm) corresponding to their ten methyl groups, and aromatic protons on the chroman rings. The arginine backbone protons (α-CH, β-CH₂, γ-CH₂, δ-CH₂) would appear in their expected regions, though their exact shifts and multiplicities would be influenced by the bulky protecting groups. The presence of multiple bulky groups can lead to hindered rotation and the appearance of rotamers, which may cause signal broadening or the presence of multiple sets of signals for certain protons at room temperature. ox.ac.uk

¹³C NMR: The carbon spectrum corroborates the ¹H NMR data. A key signal is the aldehyde carbonyl carbon, expected around δ 200-205 ppm. Other diagnostic peaks include the Fmoc carbonyl (urethane) around δ 156 ppm, multiple aromatic signals for the Fmoc and Pmc groups, and the characteristic resonances for the sulfonyl-bearing carbons of the Pmc groups. ox.ac.ukkirj.ee The presence of two Pmc groups would be confirmed by the integration and number of distinct signals corresponding to the chroman skeletons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the complex ¹H and ¹³C signals and confirming the connectivity between the arginine backbone, the Fmoc group, the aldehyde, and the two Pmc moieties.

Infrared (IR) Spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include:

~1720-1740 cm⁻¹ for the aldehyde C=O stretch.

~1690-1710 cm⁻¹ for the urethane (B1682113) C=O stretch of the Fmoc group.

~1350 cm⁻¹ and ~1160 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl groups in the Pmc protectors. researchgate.net

~3300 cm⁻¹ for the N-H stretch of the urethane and guanidinium (B1211019) groups.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly important for verifying the elemental composition, providing definitive confirmation of the chemical formula. kirj.ee Electrospray Ionization (ESI) is a common technique for analyzing such non-volatile, protected amino acid derivatives.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Reference Moiety |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton | δ 9.5 - 10.0 ppm | -CHO |

| Fmoc Aromatic Protons | δ 7.3 - 7.9 ppm | Fluorenyl Ring | |

| Fmoc Aliphatic Protons | δ 4.2 - 4.5 ppm | -CH, -CH₂ | |

| Pmc Methyl Protons | δ 1.2 - 2.6 ppm | Chroman Rings | |

| ¹³C NMR | Aldehyde Carbonyl | δ 200 - 205 ppm | -CHO |

| Fmoc Carbonyl | δ ~156 ppm | Urethane | |

| IR | Aldehyde C=O Stretch | ~1720 - 1740 cm⁻¹ | Carbonyl |

| Fmoc C=O Stretch | ~1690 - 1710 cm⁻¹ | Urethane | |

| Pmc S=O Stretch | ~1350 & ~1160 cm⁻¹ | Sulfonyl |

Note: Data are predicted based on typical values for related functional groups and compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and the rigorous assessment of its purity before use.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis.

Method: Reversed-phase HPLC (RP-HPLC) is the standard technique. researchgate.net A C18 column is typically used for the separation of protected amino acids.

Mobile Phase: A gradient system is employed, commonly using water and acetonitrile (B52724) (ACN) as the mobile phases, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to improve peak shape and resolution. google.com Given the high lipophilicity conferred by the Fmoc and two Pmc groups, a gradient running to a high percentage of organic solvent (ACN) would be necessary for elution.

Detection: UV detection is standard, as the Fmoc group possesses a strong chromophore with a maximum absorbance at around 265 nm, allowing for sensitive detection. chempep.com A photodiode array (PDA) detector can be used to acquire full UV spectra, which helps in peak identification and purity assessment across the spectrum. nih.gov

Challenges: A significant challenge in the HPLC analysis of α-amino aldehydes is their inherent instability. They can be prone to oxidation (forming the corresponding carboxylic acid) or racemization, especially under non-optimal pH or temperature conditions. nih.gov Therefore, analyses should be performed promptly after sample preparation using carefully controlled conditions.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress during synthesis and for initial purity checks. A suitable mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Visualization can be achieved using UV light (due to the Fmoc group) and/or specific chemical stains.

Table 2: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Standard for separating hydrophobic peptides and derivatives. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |

| Mobile Phase B | 0.1% ACN with 0.1% TFA | Organic phase for elution. |

| Gradient | 5% to 100% B over 20-30 min | To elute highly retained, hydrophobic compounds. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 265 nm | High sensitivity for the Fmoc chromophore. |

| Column Temp. | 25-40 °C | Controlled temperature to ensure reproducibility. |

Advanced Methods for Quantifying Protecting Group Removal and Side Product Formation

The utility of this compound in peptide synthesis is contingent on the clean and complete removal of its protecting groups at the appropriate stages. Analytical methods are crucial for optimizing and monitoring these deprotection steps and for identifying any side products.

Quantification of Fmoc Group Removal: The Nα-Fmoc group is base-labile, typically removed with a piperidine (B6355638) solution in a polar aprotic solvent like DMF. chempep.com The cleavage releases dibenzofulvene (DBF), which subsequently forms a stable adduct with piperidine. This adduct has a strong UV absorbance maximum around 301 nm.

UV-Vis Spectrophotometry: This property is exploited for a quantitative assay. The deprotection solution is collected, diluted, and its absorbance is measured at ~301 nm. Using the Beer-Lambert law and the known molar extinction coefficient of the DBF-piperidine adduct, the amount of Fmoc group cleaved can be accurately calculated. nih.gov This is a standard method for monitoring coupling efficiency in Fmoc-based solid-phase peptide synthesis (SPPS).

Monitoring Pmc Group Removal: The two Pmc groups on the guanidino side chain are acid-labile and are removed during the final cleavage from the solid-phase resin, typically using a strong acid cocktail containing TFA. nih.govthermofisher.com

HPLC and Mass Spectrometry: Monitoring the removal of Pmc groups is more complex. It is typically achieved by cleaving a small sample of the peptide-resin at different time points and analyzing the product by RP-HPLC and MS. sigmaaldrich.com The chromatogram will show peaks corresponding to the fully deprotected peptide, as well as partially protected intermediates (containing one or both Pmc groups). Mass spectrometry is used to identify the species corresponding to each peak. Complete deprotection is confirmed when the peak for the desired product is maximized and peaks for Pmc-containing species are absent. The presence of two Pmc groups likely necessitates extended cleavage times compared to standard single-protected arginine residues. thermofisher.com

Analysis of Side Product Formation: Several side reactions can occur during the synthesis and handling of this compound.

Racemization: The α-proton of amino aldehydes is acidic and susceptible to base-catalyzed epimerization. nih.gov The enantiomeric purity can be assessed by chiral HPLC analysis, either directly or after converting the aldehyde to a more stable derivative like an amino alcohol. rsc.org

Aldehyde Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. This impurity would be readily detectable by RP-HPLC and MS, as it would have a distinct retention time and a mass increase of 16 Da.

Pmc-Related Side Reactions: During acid cleavage, the released Pmc cation can reattach to nucleophilic residues in the peptide chain, particularly tryptophan. sigmaaldrich.com These side products are identified by HPLC-MS. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to trap these reactive cations.

Aspartimide Formation: In the context of SPPS, if the peptide sequence contains an aspartic acid residue, base-catalyzed aspartimide formation is a common and problematic side reaction that can occur during the repeated Fmoc deprotection steps. nih.goviris-biotech.de This leads to multiple by-products that are often difficult to separate from the target peptide and can be identified by HPLC and MS.

Future Directions and Challenges in the Synthesis and Application of Advanced Arginine Derivatives

Innovation in Protecting Group Chemistry for Arginine and Aldehyde Functionalities

The development of novel protecting groups is fundamental to advancing the synthesis of complex peptides and amino acid derivatives. springernature.comwikipedia.orgresearchgate.net The structure of Fmoc-Arg(Pmc)(Pmc)-al, with its aldehyde functionality and doubly protected guanidinium (B1211019) group, underscores the need for sophisticated and orthogonal protection schemes. organic-chemistry.org

Currently, the most common strategy for arginine protection in Fmoc-based solid-phase peptide synthesis (SPPS) involves a single sulfonyl-type protecting group on the guanidinium side chain. nih.gov The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used example, known for its acid lability, which allows for its removal during the final cleavage from the resin under moderate acidic conditions. peptide.com Another popular choice is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is similar to Pmc but can be cleaved more rapidly, making it beneficial for synthesizing peptides with a high arginine content. peptide.comchempep.com The use of two Pmc groups, as suggested by the name this compound, would be a novel approach, likely aimed at further modulating the reactivity and solubility of the arginine side chain.

The aldehyde functionality presents another layer of complexity. Aldehydes are highly reactive and would require a robust protecting group that is stable throughout the peptide synthesis cycles, yet can be removed under specific conditions without affecting other protecting groups. wikipedia.org Common protecting groups for carbonyls, such as acetals, could be adapted for this purpose. wikipedia.org The key challenge lies in the orthogonality of these protecting groups—the ability to selectively remove one group without affecting the others. researchgate.netorganic-chemistry.org Future innovations will likely focus on developing novel protecting groups for both the guanidinium and aldehyde functions with distinct deprotection mechanisms.

| Protecting Group | Abbreviation | Typical Application | Cleavage Condition |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino group protection | Basic conditions (e.g., piperidine) nih.govnih.gov |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Arginine side-chain | Moderate acid (TFA) peptide.compeptide.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine side-chain | Moderate acid (TFA), more labile than Pmc peptide.comchempep.com |

| tert-Butoxycarbonyl | Boc | Arginine side-chain or α-amino group | Strong acid (e.g., HF or high concentration TFA) chempep.comnih.gov |

| Nitro | NO2 | Arginine side-chain | Reduction (e.g., SnCl2) nih.gov |

Automation and High-Throughput Synthesis of Complex Protected Amino Acids and Peptides

The synthesis of peptides and their derivatives has been significantly advanced by the advent of automated solid-phase peptide synthesis (SPPS). creative-peptides.comamericanpeptidesociety.orgnih.gov Automated synthesizers offer precise control over reaction conditions, leading to higher purity and yield compared to manual methods. creative-peptides.com This technology is crucial for the efficient production of both simple and complex peptide sequences. biotage.com

For highly modified and non-standard amino acids like this compound, automation could play a pivotal role. Once the building block is synthesized, its incorporation into a peptide sequence could be streamlined using automated protocols. americanpeptidesociety.org Modern automated systems, including those with microwave heating capabilities, can accelerate coupling reactions, which is particularly useful for sterically hindered residues. americanpeptidesociety.orgrsc.org

Furthermore, the principles of high-throughput synthesis, which allow for the parallel creation of numerous peptides, could be applied to generate libraries of peptides containing these advanced arginine derivatives. nih.govbiotage.com This would enable the rapid screening of these peptides for various biological activities. The integration of automated synthesis with advanced purification techniques is essential for obtaining the high-purity compounds required for research and pharmaceutical applications. creative-peptides.com Recent developments in automated fast-flow peptide synthesis have demonstrated the ability to produce long peptide chains in a matter of hours, opening up new possibilities for the chemical synthesis of proteins containing uniquely modified residues. researchgate.netamidetech.com

| Feature of Automated Synthesis | Advantage | Relevance to Complex Derivatives |

| Precise Reagent Delivery | Ensures correct stoichiometry and reaction conditions. creative-peptides.com | Crucial for handling rare and expensive custom-synthesized amino acids. |

| Controlled Reaction Cycles | Standardizes deprotection, coupling, and washing steps. americanpeptidesociety.org | Improves reproducibility and minimizes human error in multi-step syntheses. biotage.com |

| Heating Capabilities (e.g., Microwave) | Accelerates slow coupling reactions. americanpeptidesociety.org | Beneficial for incorporating sterically hindered residues like a doubly protected arginine. |

| High-Throughput Capabilities | Enables parallel synthesis of many different peptides. biotage.com | Allows for the creation of peptide libraries for screening and optimization. |

Expansion of Biochemical and Medicinal Chemistry Applications for Arginine-Based Probes

Arginine plays a crucial role in numerous biological processes due to its positively charged guanidinium group, which facilitates interactions with negatively charged molecules like nucleic acids. nih.govnih.gov This makes arginine-containing peptides and their derivatives valuable tools for biochemical and medicinal chemistry research.

The development of arginine-based probes is an active area of research. For instance, novel fluorescent probes have been designed for the enantioselective recognition of arginine, which can be used for its qualitative and quantitative analysis. rsc.org Arginine derivatives are also central to the study of post-translational modifications, such as protein arginine methylation, which is involved in cellular processes like signal transduction and gene expression. nih.govrsc.org Chemical probes are essential for studying the enzymes responsible for these modifications, such as protein arginine methyltransferases (PRMTs). nih.govrsc.org

A hypothetical molecule like this compound, with its reactive aldehyde group, could be envisioned as a precursor to various molecular probes. The aldehyde could be used for bioconjugation, allowing the peptide to be attached to other molecules, or it could serve as a reactive handle for cross-linking studies to investigate protein-protein interactions. Furthermore, arginine-rich peptides are known to be effective cell-penetrating peptides (CPPs), and modifying the arginine residues could fine-tune their properties for drug delivery applications. chempep.com The development of novel arginine derivatives, including isotopically labeled versions, also aids in structural biology studies using techniques like NMR spectroscopy to probe protein conformation and interactions. nih.gov

Addressing Synthetic Hurdles in the Preparation of Highly Modified Arginine Derivatives

The synthesis of advanced arginine derivatives is fraught with challenges, primarily due to the unique properties of the guanidinium group. nih.gov This group is highly basic and nucleophilic, necessitating robust protection throughout the synthesis. nih.govnih.gov The strong electron-withdrawing nature of some protecting groups, like the nitro group, can reduce the basicity of the guanidinium moiety and prevent side reactions. nih.gov

A significant side reaction during the incorporation of arginine in SPPS is the formation of δ-lactam. nih.gov The choice of protecting group is critical to minimizing this and other side reactions. While sulfonyl-based protecting groups like Pmc and Pbf are widely used, they can be associated with their own set of side reactions, particularly when peptides also contain tryptophan. sigmaaldrich.comsigmaaldrich.com

The synthesis of a molecule like this compound would present several specific hurdles:

Double Protection of the Guanidinium Group: Attaching two bulky Pmc groups to the guanidinium moiety would likely be a low-yield process due to steric hindrance.

Synthesis of the Arginine Aldehyde: The conversion of the C-terminal carboxylic acid of a protected arginine to an aldehyde would require mild and highly selective oxidation or reduction conditions to avoid side reactions and racemization.

Stability: The stability of the final compound during purification and storage would be a concern, given the reactivity of the aldehyde.

Overcoming these challenges will require the development of novel synthetic methodologies. This includes exploring new coupling reagents, optimizing reaction conditions, and designing more efficient purification strategies. mdpi.comnih.gov The synthesis of glycopeptides, which also involves incorporating complex, modified building blocks, provides a useful parallel for the types of challenges that can be anticipated and the strategies that might be employed to overcome them. youngin.com

| Synthetic Challenge | Potential Solution |

| δ-Lactam formation during arginine coupling | Use of protecting groups that reduce guanidinium nucleophilicity (e.g., NO2). nih.gov |

| Side reactions with sensitive residues (e.g., Trp alkylation by Pmc) | Use of alternative protecting groups like Pbf and inclusion of scavengers. peptide.com |

| Low yield in synthesizing modified building blocks | Optimization of reaction conditions (solvents, temperature, reagents). mdpi.com |

| Aspartimide formation in long peptides | Use of backbone protection or specialized protecting groups for Asp. nih.govrsc.org |

| Poor solubility of aggregation-prone sequences | Introduction of backbone protection or pseudoprolines. rsc.org |

Q & A

Basic Research Questions

Q. How should Fmoc-Arg(Pmc)(Pmc)-al be incorporated into Fmoc solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : Use a 3–5-fold molar excess of preactivated this compound (e.g., with HOBt/DIC in DMF) and couple for 60–90 minutes. Monitor coupling efficiency via Kaiser or chloranil tests. Due to steric hindrance from dual Pmc groups, extended coupling times or double couplings may be necessary. Deprotection of the Fmoc group requires 20% piperidine in DMF for 2 × 5 minutes. Ensure resin swelling in DMF prior to coupling .

Q. What analytical methods are critical for confirming the purity of this compound during synthesis?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity. Validate with mass spectrometry (MS) for molecular weight confirmation (expected [M+H]+ ~662.8 g/mol). Thin-layer chromatography (TLC) on silica gel (eluent: 8:2 chloroform/methanol) can provide rapid purity estimates. For quantitative analysis, acid-base titration (≥85% purity) is recommended .

Q. Why are Pmc groups preferred over other arginine protecting groups (e.g., Pbf or Mtr) in specific SPPS applications?

- Methodological Answer : Pmc groups exhibit moderate acid lability (cleaved in 1–3 hours with 95% TFA), balancing stability during synthesis and efficient removal. Compared to Pbf, Pmc reduces Trp alkylation side reactions during deprotection, though dual Pmc groups may require extended cleavage times. Use scavengers (e.g., 2.5% H2O and 2.5% triisopropylsilane in TFA) to minimize side reactions .

Advanced Research Questions

Q. How do dual Pmc groups on this compound influence deprotection kinetics and side reactions during TFA treatment?

- Methodological Answer : Dual Pmc groups increase steric bulk, requiring longer TFA exposure (3–4 hours vs. 1–3 hours for single Pmc). Monitor for incomplete deprotection via LC-MS. To mitigate Trp or Met oxidation, incorporate 0.1 M methionine or 1,2-ethanedithiol (EDT) as scavengers. Comparative studies show Pmc deprotection yields ≥90% under optimized conditions, while Pbf achieves higher yields (≥95%) but risks Trp alkylation .

Q. What strategies optimize the synthesis of arginine-rich peptides using this compound to prevent aggregation?

- Methodological Answer : Use pseudoproline dipeptides or backbone amide protection (e.g., Hmb) to reduce β-sheet formation. Solubilize this compound in DMF containing 0.1 M HOBt to enhance coupling efficiency. For difficult sequences, employ microwave-assisted SPPS (50°C, 10–15 W) to improve resin accessibility. Post-synthesis, cleave with TFA and characterize aggregation via circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported Pmc cleavage efficiencies across different peptide sequences?

- Methodological Answer : Conduct controlled experiments varying TFA concentration (85–95%), cleavage time (1–6 hours), and scavenger ratios. Use LC-MS to quantify deprotection efficiency and side products. For example, in α-MSH synthesis, Pmc-protected Arg residues achieved 85% purity vs. 69% with Pbf due to reduced Trp alkylation. Document conditions in a standardized table (Table 1) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.